(4E,10Z)-Tetradecadien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

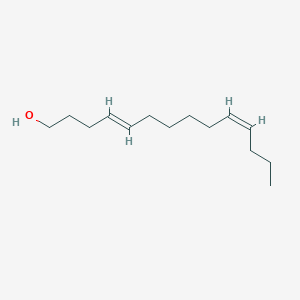

(4E,10Z)-Tetradecadien-1-ol is a chemical compound characterized by its two double bonds located at the fourth and tenth positions of a fourteen-carbon chain, with the double bonds in the E and Z configurations, respectively. This compound is a type of alcohol and is often found in nature as a component of insect pheromones, particularly in lepidopteran species.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4E,10Z)-Tetradecadien-1-ol typically involves stereoselective reactions to ensure the correct configuration of the double bonds. One common method includes the use of a Claisen rearrangement, which is highly stereoselective . Another approach involves the use of lithium in liquid ammonia to mediate the synthesis, which has been shown to be effective for producing the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The key to industrial synthesis is maintaining the stereochemical purity of the compound, which is crucial for its effectiveness as a pheromone.

Analyse Chemischer Reaktionen

Types of Reactions: (4E,10Z)-Tetradecadien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (4E,10Z)-Tetradecadien-1-ol span several scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying stereoselective synthesis and reaction mechanisms due to its complex structure.

- Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for exploring reaction pathways and mechanisms.

Biology

- Insect Behavior Studies : As a component of sex pheromones in lepidopteran species, it plays a crucial role in insect communication and mating behaviors. Research has shown that this compound interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction and mating .

Agricultural Industry

- Pest Control : Its application in formulating pheromone-based pest control products has been explored extensively. By mimicking natural pheromones, these products can effectively attract pests to traps or disrupt mating patterns .

Case Study 1: Insect Pheromone Research

Research conducted on the sex pheromones of various moth species identified this compound as a significant component influencing mating behavior. For instance, studies on Plodia interpunctella revealed that the production of this alcohol increased during specific phases of their life cycle, correlating with mating activity .

Case Study 2: Optimization of Pheromone Lure Design

A study focused on optimizing pheromone lures for monitoring Dioryctria abietivorella demonstrated the effectiveness of this compound in attracting male moths. The research highlighted the importance of this compound in developing efficient trapping systems for pest management .

Wirkmechanismus

The mechanism of action of (4E,10Z)-Tetradecadien-1-ol involves its interaction with specific receptors in insects. These receptors are typically located on the antennae and are highly sensitive to the compound, triggering behavioral responses such as attraction or mating behavior. The molecular targets are usually olfactory receptors that are part of the insect’s sensory system.

Vergleich Mit ähnlichen Verbindungen

(4E,10Z)-Tetradecadien-1-yl acetate: Another component of insect pheromones with similar structural features but different functional groups.

(Z)-Tetradec-10-enyl acetate: A related compound with a single double bond and an acetate group.

Uniqueness: (4E,10Z)-Tetradecadien-1-ol is unique due to its specific double bond configuration and its role in insect communication. Its stereochemistry is crucial for its biological activity, making it distinct from other similar compounds that may not have the same level of specificity in their interactions with insect receptors.

Biologische Aktivität

(4E,10Z)-Tetradecadien-1-ol is a long-chain unsaturated alcohol that plays a significant role in the chemical ecology of various insect species, particularly as a component of sex pheromones. This compound exhibits unique biological activities that have been extensively studied in the context of insect behavior and olfactory response.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₆O

- Molecular Weight : 210.36 g/mol

- CAS Number : 31654-77-0

The structure of this compound features two double bonds located at positions 4 and 10, contributing to its reactivity and interaction with biological receptors.

Pheromone Functionality

This compound is primarily recognized for its role as a sex pheromone component in several moth species, including the apple leaf miner (Lithocolettis ringoniella) and other lepidopteran pests. Its biological activity is closely linked to its stereochemistry and the specific configuration of its double bonds, which influence how it interacts with olfactory receptors in insects.

Olfactory Reception Studies

Research has demonstrated that the stereochemistry of this compound is critical for its biological activity. For instance, studies involving the Bombyx mori moth have shown that this compound can activate specific odorant receptors with varying intensity based on structural modifications. The binding affinity of this compound was found to be comparable to that of bombykol, another well-studied pheromone .

Case Studies

- Response to Olfactory Receptors :

- Comparative Analysis :

- Field Tests :

Data Tables

| Compound Name | Molecular Formula | Activity Type | Target Species |

|---|---|---|---|

| This compound | C₁₄H₂₆O | Sex Pheromone | Lithocolettis ringoniella |

| (10E,12Z)-Hexadecadien-1-ol | C₁₆H₃₂O | Sex Pheromone | Bombyx mori |

| (9Z,12E)-Tetradecadienyl acetate | C₁₆H₃₀O₂ | Insect Attractant | Ephestia kuehniella |

Eigenschaften

IUPAC Name |

(4E,10Z)-tetradeca-4,10-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIGWNEZAQDPJ-JWPKELMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCC/C=C/CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.